15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate
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Overview
Description
15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate is a corticosteroid hormone.
Scientific Research Applications
Identification in Ovarian Venous Blood
Research by Simmer, Hilliard, and Archibald (1963) identified compounds related to 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate in the ovarian venous blood of rabbits. This highlights its role in reproductive biology and hormonal regulation (Simmer, Hilliard, & Archibald, 1963).
Enzymatic Conversion in Human Placenta
Edwards et al. (1976) studied the conversion of pregnenolone to progesterone in the human placenta, involving compounds similar to this compound. This research provides insight into the biochemical pathways in human reproduction (Edwards, O'Conner, Bransome, & Braselton, 1976).
Receptor Binding Studies
Research by Pichon and Milgrom (1977) on progesterone-receptor complexes in human mammary carcinoma could be relevant to understanding the interaction of this compound with similar receptors (Pichon & Milgrom, 1977).
Microbial Hydroxylation of Pregnenolone Derivatives
Choudhary et al. (2005) explored the microbial hydroxylation of pregnenolone derivatives, which could be closely related to the hydroxylation processes of this compound (Choudhary, Batool, Shah, Nawaz, & Atta-ur-rahman, 2005).
Interaction with Steroid Receptors
Kasid et al. (1978) investigated the interaction of progestins with steroid receptors in the human uterus, which is significant for understanding the potential interactions of this compound with these receptors (Kasid, Buckshee, Hingorani, & Laumas, 1978).
Steroid Derivatives in Plant Kingdom
Tschesche and Führer (1979) conducted a study on steroid derivatives in the plant kingdom, which could shed light on the presence and function of similar compounds to this compound in plants (Tschesche & Führer, 1979).
Metabolic Clearance Rates in Dogs
Runić et al. (1976) studied the metabolic clearance rates of progesterone and medroxyprogesterone acetate in dogs, which could be relevant for understanding the metabolism of similar compounds (Runić, Miljkovic̄, Bogumil, Nahrwold, & Bardin, 1976).
Synthesis of Hydroxylated Derivatives
Kraan et al. (1993) focused on the synthesis of hydroxylated derivatives of certain steroids, which might offer insights into the synthetic pathways of compounds like this compound (Kraan, van Wee, Wolthers, Molen, Nagel, Drayer, & Leusen, 1993).
Enzyme in Steroid Metabolism
Finsterbusch et al. (1999) isolated an enzyme from Digitalis lanata, involved in converting pregnenolone to progesterone, which may offer insights into the enzymatic processes related to this compound (Finsterbusch, Lindemann, Grimm, Eckerskorn, & Luckner, 1999).
Biotransformation of Steroids
Janeczko et al. (2009) studied the biotransformation of various steroid compounds using Chaetomium sp., which could be relevant for the biotransformation pathways of this compound (Janeczko, Dmochowska‐Gladysz, Kostrzewa-Susłow, Białońska, & Ciunik, 2009).
properties
CAS RN |
7255-85-8 |
---|---|
Molecular Formula |
C23H32O4S |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
S-[(7R,8R,9S,10R,13S,14S,15R,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl] ethanethioate |
InChI |
InChI=1S/C23H32O4S/c1-12(24)17-11-18(27)21-20-16(6-8-23(17,21)4)22(3)7-5-15(26)9-14(22)10-19(20)28-13(2)25/h9,16-21,27H,5-8,10-11H2,1-4H3/t16-,17+,18+,19+,20-,21-,22-,23+/m0/s1 |
InChI Key |
YYFCRMZCEYYPDO-SSKFVTQDSA-N |
Isomeric SMILES |
CC(=O)[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)SC(=O)C)C)O |
SMILES |
CC(=O)C1CC(C2C1(CCC3C2C(CC4=CC(=O)CCC34C)SC(=O)C)C)O |
Canonical SMILES |
CC(=O)C1CC(C2C1(CCC3C2C(CC4=CC(=O)CCC34C)SC(=O)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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